Lithium dichromate hydrate

Description

Historical Trajectory of Dichromate Chemistry and Lithium Salt Studies

The scientific journey of lithium dichromate hydrate (B1144303) is built upon two distinct historical paths: the development of dichromate chemistry and the study of lithium salts.

Dichromate chemistry has its roots in the 19th century, with compounds like potassium dichromate and sodium dichromate becoming industrial mainstays. unacademy.comalliancechemical.com Potassium dichromate was historically used in the creation of aniline (B41778) dyes, as a bleaching agent for leather tanning, and in the formulation of paints such as chrome yellow and chrome orange. unacademy.com Similarly, sodium dichromate has been a key industrial chemical since the 1800s, initially for pigments and dyes, and later finding a critical role in metallurgy for chromate (B82759) conversion coatings to prevent corrosion, particularly in the aerospace industry. alliancechemical.comdictionary.com These applications established dichromates as powerful oxidizing agents and vital components in various industrial processes. unacademy.comwikipedia.org

The study of lithium and its salts began in 1817 with the discovery of the element by Johan August Arfwedson. wikipedia.org A year later, Christian Gmelin first noted that lithium salts produce a vibrant red color in a flame. wikipedia.org The element itself was not isolated until 1821 by William Thomas Brande through the electrolysis of lithium oxide. wikipedia.org The mid-19th century saw the first use of lithium salts in psychiatry, a field where they would later become significant. psychiatrist.comnih.gov In the latter half of the 20th century, research into lithium salts intensified with the advent of lithium batteries. Early studies in the 1970s and 1980s investigated various lithium salts, including lithium hexafluoroarsenate (B1215188) (LiAsF₆), lithium perchlorate (B79767) (LiClO₄), and lithium hexafluorophosphate (B91526) (LiPF₆), for their potential use in these energy storage devices. diva-portal.orgrsc.org

The convergence of these two fields of study led to the investigation of lithium dichromate and its hydrated forms, exploring whether the unique properties of the lithium cation could offer advantages over more common dichromate salts like those of sodium and potassium.

Contemporary Significance and Emerging Research Domains for Lithium Dichromate Hydrate

In modern research, this compound is valued for its versatility as a powerful oxidizing agent. chemimpex.comsamaterials.com Its applications span several scientific and industrial domains.

Organic Synthesis: It is widely employed as an oxidizing agent in organic chemistry, facilitating reactions such as the conversion of primary alcohols to carboxylic acids and secondary alcohols to ketones. chemimpex.com

Analytical Chemistry: Due to its predictable reactivity, it serves as a reagent in titrations and other quantitative analysis methods to determine the concentration of various substances. chemimpex.com

Electrochemistry: The compound is utilized in research for the development of lithium-ion batteries, where it may contribute to enhancing energy storage capabilities. chemimpex.com

Materials Science: It is used in the manufacturing of specialty glasses and ceramics, imparting properties like increased durability and resistance to thermal shock. chemimpex.com It also has applications in creating pigments.

Corrosion Inhibition: Like other chromates, lithium dichromate is used as a corrosion inhibitor in coatings for metals. samaterials.com

Environmental Science: Researchers employ this compound in studies concerning chromium contamination to aid in the assessment and remediation of polluted sites. chemimpex.com

Emerging research continues to explore the unique properties of this compound, particularly how the presence of the lithium ion influences solubility and reactivity compared to other dichromates. smolecule.com

Methodological Paradigms and Theoretical Frameworks in this compound Investigation

The study of this compound involves a range of established and advanced scientific methodologies.

Synthesis and Isolation: The synthesis of this compound typically involves the reaction of a lithium source with a chromium source in an aqueous solution. Common methods include:

Acid-Base Neutralization: Reacting lithium hydroxide (B78521) with dichromic acid. vulcanchem.com

Direct Reaction: Using lithium carbonate or lithium hydroxide with chromic acid. smolecule.com The hydrated form is then isolated through crystallization from the reaction mixture, with careful control of temperature and pH to ensure the stability of the dichromate ion and the desired hydration state.

Characterization Techniques: A suite of analytical techniques is used to confirm the identity and properties of the synthesized compound.

| Technique | Purpose |

| Thermogravimetric Analysis (TGA) | To quantify the water content (hydration state) by measuring mass loss upon heating. |

| X-ray Diffraction (XRD) | To confirm the crystalline structure of the hydrate. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the hydrate structure and the bonding within the molecule. |

| Redox Titration | To assess the purity of the compound by verifying the chromium(VI) content. |

| Differential Scanning Calorimetry (DSC) | To identify decomposition temperatures and study the thermal stability of the compound. |

| Karl Fischer Titration | An alternative method to TGA for precisely determining the water content. |

Theoretical Frameworks: Computational chemistry provides valuable insights into the behavior of lithium dichromate. Density Functional Theory (DFT) calculations are used to explore the interactions between the lithium cation and the dichromate anion. diva-portal.org Such theoretical studies help in understanding the compound's stability, reactivity, and electronic structure. rsc.org Molecular modeling and theories like the Atoms In Molecules (AIM) theory are also applied to investigate the mechanisms of interaction, such as the adsorption of dichromate ions on various materials.

Research Findings

Detailed studies have elucidated several key properties of lithium dichromate and its hydrated forms. The anhydrous form has a molecular weight of approximately 229.87 g/mol , while the dihydrate is around 265.93 g/mol . It is characterized as a hygroscopic, orange-red to black-brown crystalline powder. smolecule.com One of its distinguishing features compared to sodium and potassium dichromates is its exceptionally high solubility in water.

The thermal stability of lithium dichromate is another area of investigation. It decomposes upon heating above 350°C, releasing oxygen and forming chromium oxides. Unlike ammonium (B1175870) dichromate, its decomposition is not explosive. In acidic solutions, the dichromate ion (Cr₂O₇²⁻) is a strong oxidizing agent, readily being reduced to the green chromium(III) ion (Cr³⁺).

Properties

IUPAC Name |

dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Li.H2O.7O/h;;;;1H2;;;;;;;/q;;2*+1;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOBNBITXDPDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

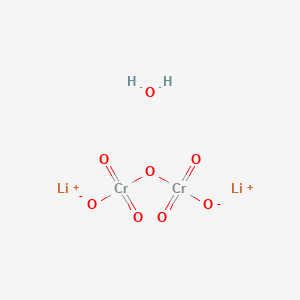

[Li+].[Li+].O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2Li2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589959 | |

| Record name | dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52478-50-9 | |

| Record name | dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52478-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Lithium Dichromate Hydrate

Advanced Chemical Synthesis of Lithium Dichromate Hydrate (B1144303) Crystalline Forms

The formation of crystalline lithium dichromate hydrate is governed by principles of solution chemistry, nucleation, and crystal growth. Advanced synthesis techniques focus on manipulating these principles to achieve desired material properties.

Hydrothermal Synthesis Approaches for Controlled Crystallization

Hydrothermal synthesis is a method that employs high-temperature and high-pressure water to dissolve substances that are otherwise insoluble at standard conditions, facilitating the crystallization of materials. wikipedia.org This technique is particularly advantageous for growing high-quality single crystals and can be applied to the synthesis of various inorganic salts. wikipedia.org

While specific research on the hydrothermal synthesis of this compound is not extensively detailed in publicly available literature, the general principles of this method can be applied. A typical hydrothermal process involves:

Precursors : A lithium source (e.g., lithium hydroxide (B78521), LiOH) and a chromium(VI) source (e.g., chromium trioxide, CrO₃) are placed in a sealed vessel, typically an autoclave.

Solvent : Water is used as the solvent, which at elevated temperatures and pressures exhibits different properties, such as lower viscosity and higher diffusivity, promoting dissolution and transport of reactants.

Temperature and Pressure : The autoclave is heated to temperatures typically ranging from 100°C to 300°C, leading to a corresponding increase in autogenous pressure. A temperature gradient can be established within the autoclave to control the dissolution of the nutrient material in the hotter zone and its crystallization on a seed crystal in the cooler zone. wikipedia.org

For the synthesis of this compound, a hypothetical hydrothermal approach would involve the reaction:

2 LiOH + 2 CrO₃ + (n-1) H₂O → Li₂Cr₂O₇·nH₂O

The controlled conditions of hydrothermal synthesis could potentially allow for the formation of specific crystalline polymorphs and control over the hydration state. The parameters influencing the final product would include the initial concentration of reactants, the temperature gradient, the duration of the synthesis, and the pH of the solution.

Electrochemical Synthesis Pathways for Dichromate Salts

Electrochemical methods offer a route for the synthesis of various chemical compounds through the application of an electric potential. In the context of dichromate salts, electrochemical processes are more commonly associated with the interconversion of chromate (B82759) and dichromate ions and the production of chromic acid from sodium dichromate solutions. wikipedia.org The equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in an aqueous solution is pH-dependent. wikipedia.org

2 CrO₄²⁻ + 2 H⁺ ⇌ Cr₂O₇²⁻ + H₂O

Lowering the pH (acidic conditions) shifts the equilibrium towards the formation of the dichromate ion. quora.com An electrochemical cell could be designed to generate the required acidic conditions at the anode to favor the formation of dichromate ions.

A possible, though not widely documented, electrochemical pathway for the synthesis of lithium dichromate could involve the electrolysis of an aqueous solution of lithium chromate (Li₂CrO₄). By controlling the pH at the anode, the chromate ions would be converted to dichromate ions, which would then crystallize with lithium cations as this compound.

Solution-Based Crystallization Techniques and Growth Kinetics

Solution-based crystallization is a common and straightforward method for preparing hydrated salts like lithium dichromate dihydrate. smolecule.com This technique relies on creating a supersaturated solution from which the desired compound precipitates in a crystalline form.

The general steps for solution-based crystallization include:

Reaction : Reacting a lithium source such as lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) with chromic acid (H₂CrO₄) or chromium trioxide (CrO₃) in an aqueous solution. smolecule.com

Concentration : The resulting solution is concentrated by evaporation of the solvent (water) to achieve supersaturation.

Crystallization : The supersaturated solution is cooled, which decreases the solubility of the salt and induces crystallization. The rate of cooling can influence the size and quality of the crystals.

Isolation : The crystals are then separated from the mother liquor by filtration, washed, and dried.

The growth kinetics of the crystallization process are influenced by several factors:

Supersaturation : The driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.

Temperature : Affects the solubility of the salt and the rate of diffusion of ions in the solution.

Stirring rate : Influences the mass transfer of solutes to the crystal surface.

Impurities : Can either inhibit or promote crystal growth and can affect the crystal habit.

Studies on the crystallization kinetics of similar compounds, such as sodium dichromate dihydrate, have shown that the metastable zone width (a measure of the stability of a supersaturated solution) is affected by cooling rate, initial concentration, and stirring rate. acs.org These principles would similarly apply to the crystallization of this compound.

| Parameter | Influence on Crystallization |

| Cooling Rate | A slower cooling rate generally leads to larger and more well-defined crystals. |

| Stirring | Agitation helps in maintaining a uniform concentration and temperature, promoting homogenous crystal growth. |

| pH | The pH of the solution is crucial for maintaining the stability of the dichromate ion. |

Precision Control over Hydration Stoichiometry During Synthesis

The number of water molecules incorporated into the crystal lattice of a salt, known as the water of hydration or water of crystallization, can be influenced by the conditions during crystallization. wikipedia.org For lithium dichromate, the dihydrate (Li₂Cr₂O₇·2H₂O) is a common form. smolecule.com

Controlling the hydration stoichiometry is a complex challenge as it depends on factors such as the thermodynamics of the salt-water system and the kinetics of the crystallization process. stackexchange.com The number of water molecules in a hydrate is influenced by:

Temperature : The stability of different hydrates is temperature-dependent. Heating a hydrated salt can lead to dehydration. wikipedia.org

Humidity/Water Activity : The partial pressure of water vapor in the surrounding environment during crystallization and drying can affect the final hydration state.

Solvent Composition : The presence of co-solvents can alter the water activity of the solution and influence the hydration number of the crystallizing salt.

In a laboratory or industrial setting, controlling the hydration stoichiometry of this compound would likely involve precise control over the temperature and atmospheric humidity during the final crystallization and drying steps. For example, crystallizing the salt at a specific temperature from a saturated aqueous solution and then drying it in a controlled humidity environment could favor the formation of a specific hydrate.

Preparation of High-Purity and Nanoscale this compound Materials

High-Purity Synthesis : The preparation of high-purity this compound necessitates the use of high-purity starting materials and careful control over the experimental conditions to prevent the incorporation of impurities into the crystal lattice. Common impurities in dichromate salts can include other alkali metal ions and sulfate (B86663) ions.

Purification techniques such as recrystallization are often employed to enhance the purity of the final product. This involves dissolving the synthesized this compound in a minimal amount of hot water and then allowing it to slowly recrystallize upon cooling. This process can be repeated multiple times to achieve the desired level of purity. The purity of the product can be assessed using analytical techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) to determine the concentration of trace metal impurities.

Nanoscale Synthesis : The synthesis of nanoscale materials often requires specialized techniques that can control the nucleation and growth processes to limit the particle size to the nanometer range. While specific methods for producing nanoscale this compound are not well-documented, general approaches for the synthesis of inorganic nanoparticles could be adapted.

One potential approach is green synthesis , which utilizes plant extracts as reducing and capping agents. For instance, chromium nanoparticles have been synthesized from potassium dichromate using garlic extract. researchgate.net A similar method could potentially be explored for lithium dichromate, where the extract would both reduce the chromium and stabilize the resulting nanoparticles.

Another approach could be precipitation in a confined environment , such as in reverse micelles or microemulsions. This method involves carrying out the precipitation reaction within nanoscale water droplets dispersed in an oil phase, which limits the size of the resulting particles.

Structural Elucidation and Crystallographic Investigations of Lithium Dichromate Hydrate

Advanced Crystallographic Characterization

Advanced crystallographic techniques are essential for the precise determination of the atomic arrangement within a crystal lattice. For lithium dichromate hydrate (B1144303), such studies would provide fundamental insights into its solid-state structure.

Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves passing X-rays through a single crystal of the material. The resulting diffraction pattern is used to determine the crystal system, space group, and the exact coordinates of each atom within the unit cell.

A detailed search of crystallographic databases and scientific journals did not yield a peer-reviewed publication reporting the single crystal structure of lithium dichromate hydrate. Consequently, crucial data such as the crystal system (e.g., monoclinic, orthorhombic), space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates for the lithium, chromium, oxygen, and hydrogen atoms are not available in the scientific literature.

Interactive Data Table: Hypothetical SCXRD Data for Lithium Dichromate Dihydrate

Without experimental data, the following table is a placeholder to illustrate the type of information that would be obtained from an SCXRD analysis.

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Calculated Density (g/cm³) | Not Determined |

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Analysis

Neutron Diffraction Studies for Hydrogen Atom Location and Hydration Structure

Neutron diffraction is particularly advantageous for locating light atoms, such as hydrogen, in the presence of heavier atoms like chromium. This makes it an ideal technique for accurately determining the positions of water molecules and understanding the hydrogen bonding network within the crystal structure of this compound. A thorough literature search did not uncover any specific neutron diffraction studies performed on this compound. Such an investigation would be critical for a complete structural elucidation of its hydration state.

Hydration State Dynamics and Structural Transitions

The study of hydration and dehydration processes is crucial for understanding the stability and properties of hydrated salts. These investigations typically involve techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and variable temperature PXRD.

Investigation of Hydration/Dehydration Processes and Intermediate Phases

Detailed experimental studies on the hydration and dehydration behavior of this compound have not been reported in the scientific literature. Such research would aim to identify the temperatures at which water molecules are lost, whether the dehydration occurs in single or multiple steps, and to characterize any potential intermediate hydrate phases that may form during this process.

Interactive Data Table: Hypothetical Thermal Analysis Data for Lithium Dichromate Dihydrate

This table illustrates the kind of data that would be generated from a thermal analysis study of the dehydration process.

| Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Water Molecules Lost |

| Step 1 | Not Determined | Not Determined | Not Determined |

| Step 2 | Not Determined | Not Determined | Not Determined |

Influence of Hydration on Interlayer Spacing and Unit Cell Expansion

The incorporation of water molecules into the crystal lattice of a salt typically leads to an expansion of the unit cell and an increase in interlayer spacing. The extent of these changes is directly related to the number of water molecules present and their specific locations within the structure. Without crystallographic data for both the anhydrous and hydrated forms of lithium dichromate, it is not possible to quantify the influence of hydration on its lattice parameters.

Analysis of Reversible Reaction Mechanisms Related to Hydration

Lithium dichromate is recognized as a hygroscopic substance, readily absorbing moisture from the atmosphere to form a hydrate. drugfuture.com The dihydrate form, Li₂Cr₂O₇·2H₂O, is the most commonly cited. chemister.ruguidechem.com However, detailed studies on the thermodynamics and kinetics of the hydration and dehydration processes are not available.

The reversible reaction can be represented as:

Li₂Cr₂O₇ (anhydrous) + 2H₂O ⇌ Li₂Cr₂O₇·2H₂O (dihydrate)

Understanding the mechanism of this reaction would involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the temperature ranges and energy changes associated with the loss and gain of water molecules. Such studies would elucidate whether the dehydration occurs in a single step or through the formation of intermediate hydrates. For instance, studies on other hydrated salts have shown multi-step dehydration processes corresponding to the removal of water molecules with different binding energies within the crystal lattice. researchgate.netresearchgate.net Without experimental data for this compound, the specific conditions for reversible hydration and the mechanism of water incorporation into the crystal structure remain speculative.

Morphological Characterization of this compound

The morphology of a crystalline compound, including its particle size, shape, and surface features, is crucial for understanding its physical and chemical properties. However, no specific morphological studies on this compound using advanced microscopy techniques have been published.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. An SEM analysis of this compound would provide valuable information on:

Crystal Habit: The characteristic external shape of the crystals, which is a reflection of the internal crystal structure.

Particle Size Distribution: The range and average size of the crystalline particles.

Surface Features: The presence of any defects, such as cracks, steps, or intergrowths.

In the absence of published SEM micrographs for this compound, it is not possible to provide a detailed description of its surface morphology. A hypothetical SEM analysis would involve preparing a sample of the crystalline powder on a conductive stub and imaging it under high vacuum. The resulting images would reveal the three-dimensional appearance of the crystals.

Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure Characterization

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the characterization of the internal structure of materials at the nanoscale. A TEM investigation of this compound could reveal:

Nanostructure: The presence of any nanoscale features, such as domains, grain boundaries, or dislocations within the crystals.

Crystallinity: Confirmation of the crystalline nature of the material through selected area electron diffraction (SAED), which would produce a characteristic diffraction pattern.

Lattice Imaging: At very high magnifications, high-resolution TEM (HRTEM) could potentially visualize the arrangement of atoms in the crystal lattice.

As with SEM, there are no published TEM studies specifically on this compound. Such an analysis would require dispersing the finely ground powder onto a TEM grid and observing it with a high-energy electron beam. This would provide fundamental insights into the microstructure and any crystalline defects that may be present.

Spectroscopic Characterization and Advanced Analytical Techniques for Lithium Dichromate Hydrate

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy is a cornerstone for understanding the molecular architecture of lithium dichromate hydrate (B1144303), offering precise information on the dichromate anion, the water of hydration, and their interactions.

Raman spectroscopy is a powerful non-destructive technique that provides a unique "fingerprint" of a molecule's vibrational modes. For lithium dichromate hydrate, the Raman spectrum is dominated by the vibrations of the dichromate anion (Cr₂O₇²⁻). The symmetric stretching vibrations of the terminal Cr=O bonds typically appear as strong, sharp bands in the high-frequency region of the spectrum. The bridging Cr-O-Cr vibrations give rise to characteristic bands at lower frequencies.

The presence of water of hydration can influence the Raman spectrum, potentially causing shifts in the dichromate bands and introducing new bands associated with water librational modes. Polymorphism, the existence of different crystalline structures, can be identified by distinct differences in the Raman spectra, such as the number of observed bands and their positions, reflecting the different crystal lattice environments. The technique is highly sensitive to molecular structure and local chemical environments, making it invaluable for characterizing new electrolyte materials and studying subtle material changes. thermofisher.com

Table 1: Hypothetical Raman Bands for this compound

| Raman Shift (cm⁻¹) | Assignment |

| ~950 - 900 | Symmetric stretching of terminal Cr=O |

| ~900 - 850 | Asymmetric stretching of terminal Cr=O |

| ~750 - 700 | Stretching of Cr-O-Cr bridge |

| ~550 - 500 | Bending of Cr-O-Cr bridge |

| ~400 - 200 | Bending and deformation modes of O-Cr-O |

Note: The exact positions of Raman bands can vary depending on the degree of hydration and the specific polymorphic form.

Fourier Transform Infrared (FT-IR) spectroscopy complements Raman spectroscopy by probing the infrared-active vibrational modes of a molecule. In the context of this compound, FT-IR is particularly effective for identifying the functional groups present. The strong absorptions of the Cr=O and Cr-O bonds in the dichromate anion are readily observed in the mid-infrared region.

A key advantage of FT-IR is its sensitivity to the vibrations of the water molecules of hydration. The O-H stretching vibrations of water typically appear as a broad band in the 3500-3200 cm⁻¹ region, while the H-O-H bending vibration is observed around 1630-1600 cm⁻¹. The presence and characteristics of these bands confirm the hydrated nature of the compound. The interaction of water molecules with the lithium cations and dichromate anions can lead to shifts and changes in the shape of these water-related bands.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3200 | O-H (water) | Stretching |

| 1630 - 1600 | H-O-H (water) | Bending |

| ~950 | Cr=O | Asymmetric Stretching |

| ~890 | Cr=O | Symmetric Stretching |

| ~780 | Cr-O-Cr | Asymmetric Stretching |

Double Difference Infrared (DDIR) spectroscopy is a specialized technique used to investigate the subtle changes in the vibrational spectrum of water molecules upon interaction with solutes. By subtracting the spectrum of bulk water from the spectrum of the hydrated compound, the specific contributions of the hydration shell can be isolated.

For this compound, DDIR can provide detailed information about the structure and dynamics of the water molecules directly interacting with the Li⁺ and Cr₂O₇²⁻ ions. This technique can reveal changes in the hydrogen-bonding network of water within the hydration shell compared to bulk water. Analysis of the O-H stretching band in the DDIR spectrum can indicate whether the water molecules are more or less strongly hydrogen-bonded in the presence of the ions. This information is crucial for understanding the solvation process and the stability of the hydrated crystal structure.

Electronic Structure and Surface Compositional Analysis

Probing the electronic structure and the elemental composition of the surface of this compound requires techniques that can provide information about core-level electrons and elemental distributions.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing this compound, XPS can confirm the presence of lithium, chromium, and oxygen.

High-resolution XPS spectra of the Cr 2p region can be used to determine the oxidation state of chromium, which is expected to be +6 in the dichromate anion. The binding energy of the Cr 2p₃/₂ peak is characteristic of this oxidation state. Similarly, the O 1s spectrum can be deconvoluted to distinguish between oxygen atoms in the dichromate anion and those in the water of hydration, as they exist in slightly different chemical environments. The Li 1s peak confirms the presence of lithium. XPS is also instrumental in identifying surface contaminants or degradation products.

Table 3: Expected XPS Binding Energies for this compound

| Element | Core Level | Approximate Binding Energy (eV) | Information Provided |

| Cr | 2p₃/₂ | ~579 - 581 | Oxidation state of Chromium (+6) |

| O | 1s | ~531 - 533 | Chemical environment (Cr-O vs. H₂O) |

| Li | 1s | ~55 - 56 | Presence of Lithium |

Note: Binding energies can be influenced by surface charging and the specific calibration of the instrument.

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that uses a high-energy laser pulse to ablate a small amount of material from the surface of a sample, creating a plasma. The light emitted from the plasma is then collected and analyzed to determine the elemental composition of the material. nih.gov

For this compound, LIBS can provide rapid qualitative and quantitative elemental analysis. The characteristic emission lines of lithium, chromium, and oxygen can be identified in the LIBS spectrum. A significant advantage of LIBS is its ability to perform depth profiling. rsc.org By repeatedly firing the laser at the same spot, successive layers of the material are ablated, allowing for the analysis of elemental composition as a function of depth. This can be particularly useful for investigating the homogeneity of the sample or for studying surface layers that may have a different composition from the bulk material. The intense emission line for lithium is typically observed at 670.8 nm. researchgate.netafit.edu

Table 4: Prominent LIBS Emission Lines for Constituent Elements of this compound

| Element | Wavelength (nm) |

| Li | 670.8 |

| Cr | 425.4, 427.5, 428.9 |

| O | 777.2, 777.4, 777.5 |

X-ray Fluorescence (XRF) for Elemental Composition Determination

X-ray Fluorescence (XRF) is a non-destructive analytical technique utilized for determining the elemental composition of materials. malvernpanalytical.com In the analysis of this compound, XRF identifies and quantifies constituent elements and impurities by irradiating the sample with high-energy X-rays. This causes atoms within the sample to emit characteristic "fluorescent" X-rays. clu-in.org Each element emits X-rays at a unique energy, allowing for qualitative and quantitative assessment. clu-in.org

The technique is adept at analyzing a wide variety of sample types, including solids and powders. malvernpanalytical.com For this compound, XRF analysis would focus on detecting the characteristic emissions from chromium and oxygen. However, the direct determination of lithium by XRF is often considered practically impossible. nih.govrsc.org This difficulty arises from the very low fluorescence yield and the high absorption of lithium's long-wavelength characteristic radiation by the sample matrix. rsc.orgresearchgate.net Indirect methods, such as precipitating lithium with a complex containing a heavier, easily detectable element like iron, have been developed to overcome this limitation in other contexts. nih.govrsc.orgresearchgate.net

Table 1: Expected Characteristic X-ray Emission Lines This table outlines the principal X-ray emission energies for the constituent elements of this compound. The detection of lithium is exceptionally challenging with standard XRF techniques.

| Element | Shell Transition | Characteristic Energy (keV) |

|---|---|---|

| Chromium (Cr) | K-alpha | ~5.41 |

| Chromium (Cr) | K-beta | ~5.95 |

| Oxygen (O) | K-alpha | ~0.53 |

| Lithium (Li) | K-alpha | ~0.05 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. libretexts.orgpharmatutor.org For this compound, this technique is particularly informative for studying the electronic structure of the dichromate (Cr₂O₇²⁻) ion, which is responsible for its characteristic orange color. docbrown.info

The absorption of UV or visible radiation promotes outer electrons from a lower energy molecular orbital (the Highest Occupied Molecular Orbital or HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital or LUMO). libretexts.orglibretexts.org In the dichromate ion, the observed absorption bands are primarily due to ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from an oxygen-based orbital to an empty d-orbital on the chromium atom. The specific wavelengths of maximum absorbance (λmax) are characteristic of the dichromate ion. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy a reliable method for quantitative analysis and concentration monitoring. shu.ac.uk

Table 2: Typical UV-Vis Absorption Maxima for Aqueous Dichromate (Cr₂O₇²⁻) Ion The exact position and intensity of absorption bands can be influenced by factors such as pH and solvent.

| Approximate Wavelength (λmax) | Region | Associated Electronic Transition |

|---|---|---|

| ~350 nm | UVA | π(O) → d(Cr) Charge Transfer |

| ~440 nm (shoulder) | Visible (Blue-Violet) | π(O) → d(Cr) Charge Transfer |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the chemical environment of specific atomic nuclei. electrooptics.comscitechdaily.com For this compound, NMR can provide detailed information about the local structure and dynamics around the lithium ions. Lithium has two NMR-active isotopes, ⁶Li and ⁷Li. northwestern.eduhuji.ac.il

⁷Li NMR: This isotope is highly sensitive due to its high natural abundance (92.41%) and receptivity. northwestern.eduhuji.ac.il However, it has a nuclear spin of 3/2, making it a quadrupolar nucleus. huji.ac.il In asymmetric chemical environments, this can lead to broader resonance signals. huji.ac.il

⁶Li NMR: With a lower natural abundance (7.59%) and sensitivity, ⁶Li has a very small quadrupole moment, resulting in much sharper resonance lines, which can be advantageous for resolving fine structural details. northwestern.eduhuji.ac.ilmdpi.com

⁷Li NMR studies on lithium salts in solution provide insights into ion solvation and interactions with counter-ions. In the solid state, NMR can characterize the coordination environment of the lithium ions and the dynamics of both the lithium ions and the water of hydration. scitechdaily.com

Table 3: NMR Properties of Lithium Isotopes

| Property | ⁶Li | ⁷Li |

|---|---|---|

| Natural Abundance (%) | 7.59 | 92.41 |

| Nuclear Spin (I) | 1 | 3/2 |

| Relative Sensitivity (vs. ¹H) | 0.0085 | 0.29 |

| Quadrupole Moment (10⁻²⁸ Q/m²) | -8.08 x 10⁻⁴ | -4.01 x 10⁻² |

| Typical Signal Linewidth | Sharp | Broader |

Mass Spectrometry Techniques for Trace Analysis and Impurity Profiling

Mass spectrometry techniques are essential for ultra-sensitive elemental analysis, capable of detecting and quantifying trace impurities in high-purity compounds like this compound.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to determine elemental concentrations at trace and ultra-trace levels. thermofisher.comazom.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. thermofisher.comwikipedia.org A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for the detection of most elements in the periodic table at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt). lucideon.comalfa-chemistry.com This makes ICP-MS an ideal method for the stringent quality control of high-purity chemicals, where even minute impurities can be detrimental. spectroscopyonline.com

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), is another robust technique for elemental analysis. wikipedia.org Like ICP-MS, it utilizes an argon plasma to excite the atoms of a sample. wikipedia.org As these excited atoms relax to a lower energy state, they emit light at characteristic wavelengths for each element. The intensity of this emitted light is proportional to the element's concentration. wikipedia.org While generally less sensitive than ICP-MS, ICP-OES is highly effective for quantifying elemental impurities at the parts-per-million (ppm) to high ppb range and is widely used for analyzing salts and brines. spectro.comrsc.orgresearchgate.net

Table 4: Comparison of ICP-MS and ICP-OES for Impurity Analysis

| Feature | ICP-MS | ICP-OES |

|---|---|---|

| Principle | Ionization in plasma and detection by mass spectrometry | Excitation in plasma and detection of emitted light |

| Typical Sensitivity | Very High (ppt to ppb) | High (ppb to ppm) |

| Primary Interferences | Isobaric and polyatomic overlaps | Spectral (emission line) overlaps |

| Key Applications | Ultra-trace analysis, isotopic analysis, high-purity materials | Environmental monitoring, quality control of raw materials |

Chromatographic Methods for Purity and Mixture Separation

Chromatography encompasses a range of powerful separation techniques that are essential for assessing the purity of compounds and analyzing complex mixtures. nih.gov For an ionic salt like this compound, ion chromatography is the most pertinent method.

Ion chromatography (IC) separates ions based on their affinity for an ion-exchange resin packed in a column. tricliniclabs.com A dissolved sample is passed through the column, and different ions are retained for varying lengths of time, allowing for their separation. This technique can be used to simultaneously determine the concentrations of both cations (like Li⁺ and other metallic impurities) and anions (Cr₂O₇²⁻ and potential contaminants like chloride or sulfate). mdpi.com IC is a valuable tool for verifying the stoichiometric ratio of lithium to dichromate, detecting ionic impurities, and monitoring for the presence of other chromium oxidation states, such as chromate (B82759) (CrO₄²⁻). metrohm.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound, primarily by determining the concentration of the dichromate anion (Cr₂O₇²⁻) in solution. The separation is typically achieved using ion-exchange or reversed-phase chromatography.

In a typical ion-exchange HPLC method, a stationary phase with positively charged functional groups is used to separate anions. The mobile phase is an aqueous buffer, and its pH and ionic strength are optimized to achieve a good resolution between the dichromate peak and any potential interfering ions. For reversed-phase HPLC, an ion-pairing agent is added to the mobile phase to facilitate the retention of the anionic dichromate on a nonpolar stationary phase.

Detection is commonly performed using a UV-Vis detector, as the dichromate ion exhibits strong absorbance in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorbance for the dichromate ion is typically around 350 nm. A calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. The concentration of the dichromate ion in an unknown sample is then determined by comparing its peak area or height to the calibration curve.

| Parameter | Condition |

| Column | Anion-exchange or C18 reversed-phase |

| Mobile Phase | Buffered aqueous solution (e.g., phosphate (B84403) buffer) or aqueous/organic mixture with an ion-pairing agent |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV-Vis at 350 nm |

| Retention Time | Dependent on specific column and mobile phase composition |

Thermal and Thermogravimetric Analysis for Hydration Kinetics and Stability

Thermal analysis techniques are indispensable for characterizing the hydration state and thermal stability of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about the water content, decomposition pathways, phase transitions, and associated enthalpy changes.

Thermogravimetric Analysis (TGA) for Water Content and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For lithium dichromate dihydrate (Li₂Cr₂O₇·2H₂O), TGA is instrumental in determining the number of water molecules of hydration and elucidating its thermal decomposition process.

Upon heating, lithium dichromate dihydrate undergoes a multi-step mass loss. The initial mass loss corresponds to the dehydration process, where the water of crystallization is released. This can occur in one or more steps, depending on the binding energies of the water molecules within the crystal lattice. The theoretical mass loss for the removal of two water molecules from Li₂Cr₂O₇·2H₂O is approximately 14.53%.

Following dehydration, the anhydrous lithium dichromate (Li₂Cr₂O₇) undergoes decomposition at higher temperatures. The decomposition of alkali metal dichromates typically yields the corresponding chromate, chromium(III) oxide, and oxygen gas. The final residual mass can be used to confirm the proposed decomposition pathway.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 200 | ~14.5 | Dehydration (Loss of 2 H₂O) |

| > 400 | Varies | Decomposition of anhydrous Li₂Cr₂O₇ |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpy Changes

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and solid-solid transitions, and to quantify the enthalpy changes associated with these processes.

For lithium dichromate dihydrate, the DSC thermogram will show an endothermic peak corresponding to the dehydration process. The area under this peak is proportional to the enthalpy of dehydration, which is the energy required to remove the water of crystallization. At higher temperatures, endothermic or exothermic peaks may be observed corresponding to the melting and subsequent decomposition of the anhydrous salt. The temperatures of these transitions provide valuable information about the thermal stability of the compound.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) |

| Dehydration | 100 - 200 | Endothermic |

| Melting/Decomposition | > 400 | Endothermic/Exothermic |

Dynamic Vapor Sorption (DVS) for Hydration and Dehydration Kinetics

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. DVS is a powerful tool for studying the hydration and dehydration kinetics of this compound, as well as its hygroscopicity.

By subjecting a sample of anhydrous or partially hydrated lithium dichromate to a controlled humidity program, a sorption/desorption isotherm can be generated. The sorption isotherm shows the amount of water absorbed by the sample as the RH is increased, while the desorption isotherm shows the amount of water lost as the RH is decreased. The shape of the isotherm provides information about the mechanism of water uptake, such as surface adsorption, absorption into the bulk, and the formation of different hydrate phases.

The rate at which the sample gains or loses mass at each RH step provides kinetic information about the hydration and dehydration processes. This data is crucial for determining the stability of this compound under different storage and processing conditions.

| Relative Humidity (%) | Mass Change (%) | Process |

| 0 -> 95 | Increase | Hydration (Sorption) |

| 95 -> 0 | Decrease | Dehydration (Desorption) |

Computational Chemistry and Theoretical Modeling of Lithium Dichromate Hydrate Systems

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are fundamental to understanding the behavior of chemical systems at the atomic and subatomic levels. These approaches use the principles of quantum mechanics to calculate the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Structural Optimization, Electronic Properties, and Spectroscopic Correlations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. uci.edu Instead of dealing with the complex wave function of a system, DFT focuses on the electron density, which simplifies calculations significantly. For a hypothetical study of lithium dichromate hydrate (B1144303), DFT could be used to:

Structural Optimization: Determine the most stable three-dimensional arrangement of atoms in the crystal lattice of lithium dichromate hydrate. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbitals, and the electronic band gap. This information would be crucial for understanding the chemical bonding within the compound and its potential as an electronic material. nih.gov

Spectroscopic Correlations: Predict vibrational frequencies that correspond to the stretching and bending of chemical bonds within the molecule. rsc.org These theoretical spectra (e.g., Infrared and Raman) can then be compared with experimental data to validate the calculated structure. whiterose.ac.uknih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Dynamic Behavior of Hydration Shells and Water-Dichromate Interactions

MD simulations are particularly well-suited for studying the dynamic behavior of condensed-phase systems. In the context of this compound, MD could be used to:

Hydration Shell Dynamics: Simulate the movement of water molecules within the hydration shells of the lithium and dichromate ions. nih.govresearchgate.net This can reveal how quickly water molecules exchange between the hydration shell and the bulk solvent, providing insights into the stability of the hydrated ion complex.

Water-Dichromate Interactions: Analyze the hydrogen bonding network between the dichromate ion and water molecules. The strength and lifetime of these hydrogen bonds play a crucial role in the solubility and reactivity of the compound in aqueous solutions.

Force Field Development and Validation for this compound Systems

A "force field" in the context of molecular modeling is a set of parameters and equations used to calculate the potential energy of a system of atoms or molecules. wikipedia.orguiuc.edu The accuracy of an MD simulation is highly dependent on the quality of the force field used. For a novel system like this compound, a specific force field would likely need to be developed:

Force Field Development: This process involves defining the mathematical form of the potential energy function and then parameterizing it using data from quantum mechanical calculations or experimental results. nih.gov The parameters would include values for bond lengths, bond angles, and non-bonded interactions.

Force Field Validation: Once developed, the force field must be validated by comparing the results of MD simulations with known experimental properties, such as density, heat of vaporization, or radial distribution functions.

Thermodynamic Modeling of this compound in Aqueous Systems

Thermodynamic modeling is used to predict the properties and behavior of chemical systems at equilibrium. For aqueous solutions of this compound, such models could predict:

Solubility: The maximum amount of this compound that can dissolve in water at a given temperature and pressure.

Activity Coefficients: These are a measure of the deviation of a solution's behavior from ideality. Accurate activity coefficients are essential for predicting chemical equilibria in concentrated solutions.

Phase Diagrams: These diagrams show the conditions under which different phases (solid, liquid, gas) of a substance are stable. For this compound, a phase diagram could predict the formation of different hydrated forms of the salt under various conditions.

Thermodynamic properties for related chromate (B82759) and dichromate species in aqueous solutions have been investigated, which would form the basis for modeling more complex systems. acs.orgresearchgate.netnist.gov

Kinetic Modeling of Reaction Pathways and Mechanisms

The study of the reaction kinetics of this compound is crucial for understanding its stability, reactivity, and potential applications. Kinetic modeling provides a quantitative framework for describing the rates of chemical processes and elucidating the underlying reaction mechanisms. For a system like this compound, the primary reaction pathways of interest include dehydration (the loss of water molecules) and redox reactions (the reduction of chromium(VI)). While specific experimental and computational studies on the kinetic modeling of this compound are not extensively available in peer-reviewed literature, the principles of computational chemistry and theoretical modeling can be applied to predict and understand its behavior.

Theoretical approaches, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at an atomic level. mdpi.comstackexchange.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. stackexchange.com This information is fundamental to understanding the kinetics of a reaction. For instance, in the thermal decomposition of a hydrated salt, DFT can model the step-by-step removal of water molecules and the associated energy barriers. nih.gov

The kinetic analysis of solid-state reactions, such as the dehydration of this compound, often employs various kinetic models to describe the reaction progress over time. researchgate.net These models can be broadly categorized based on the underlying physical process, such as nucleation, geometrical contraction, diffusion, and reaction order. The choice of the most appropriate model depends on the specific reaction and the experimental conditions.

Potential Reaction Pathways and Theoretical Approaches

For this compound, two primary reaction pathways are of significant interest for kinetic modeling:

Dehydration: The removal of water of hydration is a common thermal decomposition pathway for hydrated salts. The kinetics of this process can be modeled to understand the stability of the hydrate at different temperatures and water vapor pressures. researchgate.nettue.nl Computational modeling can help determine the activation energy for the removal of each water molecule, providing insight into the strength of the water-ion interactions.

Redox Reactions: The dichromate ion is a strong oxidizing agent, and its reduction to chromium(III) is a key reaction. epa.govacs.org The kinetics of this reduction can be influenced by factors such as pH, temperature, and the presence of reducing agents. bohrium.comnih.gov Theoretical modeling can elucidate the mechanism of electron transfer and the role of the lithium cation and water molecules in the reaction.

The kinetic parameters for these reactions, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by fitting experimental data (e.g., from thermogravimetric analysis for dehydration) to various kinetic models. iitm.ac.inresearchgate.net In the absence of experimental data for this compound, hypothetical data can be used to illustrate the application of these models.

Hypothetical Kinetic Data for Dehydration of this compound

The following interactive table presents hypothetical kinetic data for the dehydration of this compound, assuming a two-step process. Such data would typically be obtained from thermogravimetric analysis (TGA) experiments conducted at different heating rates. The activation energies are calculated using a model-fitting approach.

| Dehydration Step | Temperature Range (°C) | Assumed Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Step 1: Li₂Cr₂O₇·2H₂O → Li₂Cr₂O₇·H₂O + H₂O | 100 - 150 | Avrami-Erofeev (n=2) | 85 | 1.5 x 10⁸ |

| Step 2: Li₂Cr₂O₇·H₂O → Li₂Cr₂O₇ + H₂O | 150 - 220 | 3D Diffusion (Jander) | 120 | 2.3 x 10¹⁰ |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information that would be generated from a kinetic study. The kinetic models mentioned are commonly used for solid-state decomposition reactions. researchgate.net

The kinetic analysis of redox reactions involving the dichromate ion would involve monitoring the change in concentration of Cr(VI) over time under various conditions. The rate law for the reaction can be determined, and the rate constants can be calculated. Computational modeling can complement these experimental studies by providing a detailed picture of the reaction mechanism, including the identification of intermediates and transition states.

Future research employing computational chemistry and theoretical modeling will be invaluable in providing a detailed understanding of the kinetic behavior of this compound. Such studies would not only be of fundamental scientific interest but also crucial for the development of applications where the stability and reactivity of this compound are important.

Reaction Mechanisms and Chemical Reactivity of Lithium Dichromate Hydrate

Oxidative Capabilities and Reaction Pathways

As with other dichromate salts, lithium dichromate is a strong oxidizing agent. guidechem.comnih.gov The dichromate ion is the active species in these reactions, accepting electrons and being reduced, typically to the more stable chromium(III) state. wikipedia.orgquora.com In acidic solutions, the oxidizing power of the dichromate ion is particularly enhanced. wikipedia.orgtruman.edu

Mechanistic Studies of Organic Oxidation Reactions (e.g., Alcohol to Carbonyl Conversion)

The oxidation of alcohols to carbonyl compounds is a classic transformation facilitated by dichromate salts. The mechanism, extensively studied for reagents like potassium dichromate, provides a framework for understanding the action of lithium dichromate. truman.edustudymind.co.uk The process is generally understood to proceed through the formation of a chromate (B82759) ester intermediate. truman.edulibretexts.org

The key steps of the proposed mechanism are:

Formation of Chromic Acid: In an acidic medium, the dichromate ion exists in equilibrium with chromic acid (H₂CrO₄). truman.eduquora.com

Chromate Ester Formation: The alcohol attacks the chromium atom of chromic acid, and after a proton transfer, a molecule of water is eliminated to form a chromate ester. This is a rapid and reversible step. truman.edulibretexts.org

Rate-Determining Step: The crucial step involves the removal of a proton from the carbon atom bearing the hydroxyl group by a base (such as a water molecule). This occurs concurrently with the cleavage of the O-Cr bond, where the chromium atom accepts the electrons. libretexts.orgresearchgate.net This elimination-type reaction results in the formation of the C=O double bond of the carbonyl compound and the reduction of Cr(VI) to a Cr(IV) species.

Subsequent Reactions: The Cr(IV) species undergoes further fast reactions to ultimately yield the stable Cr(III) ion. truman.edu

Kinetic studies on similar systems, such as the oxidation of alcohols by quinolinium dichromate, support a mechanism involving the decomposition of a cyclic chromate ester in the rate-determining step. researchgate.net The reaction is typically first order with respect to the oxidant, the alcohol, and the acid catalyst. researchgate.net

Role as a Selective Oxidizing Agent in Organic Synthesis

The utility of dichromate salts in organic synthesis stems from their ability to act as selective oxidizing agents, where the reaction outcome can be controlled by the substrate and reaction conditions. studymind.co.ukresearchgate.net

Primary Alcohols: Primary alcohols can be oxidized to aldehydes. However, because aldehydes are also susceptible to oxidation and in the presence of water form hydrates, the reaction can proceed further to yield carboxylic acids. truman.eduyoutube.com To stop the reaction at the aldehyde stage, the product must be removed from the reaction mixture as it forms, often by distillation. Milder, more selective chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC) are often preferred for this specific transformation. libretexts.org

Secondary Alcohols: Secondary alcohols are readily oxidized to form ketones. Ketones are generally resistant to further oxidation under these conditions, making this a very efficient and high-yielding reaction. truman.edustudymind.co.ukyoutube.com

Tertiary Alcohols: Tertiary alcohols, lacking a hydrogen atom on the carbon attached to the hydroxyl group, are resistant to oxidation under standard conditions. studymind.co.uk

The selectivity of lithium dichromate as an oxidizing agent is summarized in the table below.

| Substrate Type | Initial Product | Final Product (with excess oxidant) |

| Primary Alcohol | Aldehyde | Carboxylic Acid |

| Secondary Alcohol | Ketone | Ketone (generally unreactive) |

| Tertiary Alcohol | No Reaction | No Reaction |

Hydration and Dehydration Reaction Mechanisms and Kinetics

Lithium dichromate is known to exist as a dihydrate (Li₂Cr₂O₇·2H₂O). guidechem.com This indicates an affinity for water molecules, which are incorporated into its crystal lattice. The compound is also described as hygroscopic, meaning it readily absorbs moisture from the atmosphere. nih.govnoaa.gov

The dehydration of lithium dichromate hydrate (B1144303) is a process that can be induced by heating. This reaction involves the removal of the water molecules of crystallization to yield the anhydrous salt. The general reaction is:

Li₂Cr₂O₇·2H₂O(s) ⇌ Li₂Cr₂O₇(s) + 2H₂O(g)

Intercalation and Exchange Reactions Involving Dichromate Anions

While specific studies on the intercalation of dichromate anions from lithium dichromate are scarce, the principle of anion intercalation is well-established in materials science. Layered double hydroxides (LDHs), for instance, are known to host a variety of anions between their positively charged layers. It is conceivable that the dichromate anion could be intercalated into such host materials.

Ion exchange reactions involving the dichromate anion are more common. In solution, the dichromate ion can participate in equilibria with other anions. For example, in the presence of a base, dichromate is converted to the chromate ion (CrO₄²⁻). quora.comoneonta.edu

Cr₂O₇²⁻(aq) + 2OH⁻(aq) ⇌ 2CrO₄²⁻(aq) + H₂O(l)

This equilibrium is a fundamental aspect of chromate-dichromate chemistry. wikipedia.org Furthermore, ion-exchange resins could potentially be used to replace dichromate anions in a solution of lithium dichromate with other anions, or conversely, to load dichromate onto a resin. Such processes are fundamental in separation and purification technologies. google.com

Reactivity in Molten Salt Eutectics and High-Temperature Environments

Lithium salts are frequently used as components in molten salt eutectics due to their low melting points and high ionic conductivity. The introduction of lithium dichromate into such a high-temperature environment would leverage its strong oxidizing properties. Upon heating, lithium dichromate may decompose, releasing oxygen, which would further enhance the oxidative nature of the molten salt. nih.govnoaa.gov

In a molten salt mixture, lithium dichromate would be expected to react with any reducing species present. Its high-temperature reactivity makes it a potential component for specialized applications such as high-temperature synthesis or thermal energy storage, although its corrosive nature would be a significant consideration. The reactivity would be highly dependent on the composition of the eutectic and the operating temperature.

Chemical Interactions with Various Matrices (e.g., Metals, Non-metals, Gases)

As a powerful oxidizing agent, lithium dichromate exhibits significant reactivity with a wide range of materials. nih.govnoaa.gov

Metals: Molten lithium is known to be highly reactive and corrosive. osti.gov While lithium dichromate is a salt, its strong oxidizing nature means it can react with many metals, particularly at elevated temperatures. It can cause passivation on some metals by forming a protective oxide layer, but it can also lead to aggressive corrosion with more reactive metals.

Non-metals: Lithium dichromate can react vigorously with combustible materials and reducing agents. nih.gov For example, it will react with carbon, sulfur, and phosphorus upon heating.

Gases: The reactivity of lithium dichromate with gases depends on the nature of the gas.

Inert Gases (e.g., Argon, Nitrogen): It is expected to be stable in the presence of inert gases at moderate temperatures. At very high temperatures, thermal decomposition may still occur.

Reactive Gases (e.g., Hydrogen, Hydrogen Sulfide): It would react with reducing gases. For instance, hydrogen would reduce the Cr(VI) to lower oxidation states.

Air: As a hygroscopic substance, it reacts with water vapor present in the air. nih.gov Upon heating in air, it may decompose, releasing oxygen. noaa.gov The interaction of lithium metal with air components has been studied, showing reactions with oxygen, nitrogen, and carbon dioxide, especially in the presence of moisture. osti.gov While the reactivity of the salt is different from the metal, the potential for high-temperature reactions with atmospheric components exists.

The following table summarizes the expected reactivity of lithium dichromate with various matrices.

| Matrix | Type of Interaction | Expected Outcome |

| Metals | ||

| Reactive Metals (e.g., Al, Mg) | Redox Reaction | Vigorous reaction, formation of metal oxide and Cr(III) species. |

| Less Reactive Metals (e.g., Steel) | Corrosion/Passivation | Formation of a passive oxide layer or corrosion, depending on conditions. |

| Non-metals | ||

| Carbon, Sulfur | Redox Reaction | Oxidation of the non-metal, reduction of Cr(VI). |

| Combustible Organic Materials | Redox Reaction | Can cause fire or explosion. nih.gov |

| Gases | ||

| Inert Gases (Ar, N₂) | Physical/Thermal | Stable at low temperatures; thermal decomposition at high temperatures. |

| Reducing Gases (H₂, H₂S) | Redox Reaction | Reduction of Cr(VI). |

| Air (O₂, N₂, H₂O, CO₂) | Hydration/Decomposition | Absorbs water vapor (hydration). nih.gov May decompose upon heating. |

Advanced Applications and Materials Science Research Involving Lithium Dichromate Hydrate

Applications in Electrochemical Energy Storage Systems

The demand for efficient and high-capacity energy storage has driven research into novel materials for batteries and fuel cells. Lithium dichromate is explored in this domain primarily due to the electrochemical activity of its constituent ions.

While not a conventional component in commercial lithium-ion batteries (LIBs), the chromium content in lithium dichromate makes it a relevant precursor for creating advanced electrode materials. Research has focused on chromium oxides, which can be synthesized from chromium (VI) compounds like lithium dichromate, as high-capacity cathode and anode materials.

As a Precursor for Cathode Materials: Certain chromium oxides, such as Cr8O21 and Cr2O5, have been investigated as potential high-capacity cathode materials for lithium primary batteries and sodium-ion batteries. cip.com.cnfsu.edu For instance, Cr8O21, prepared by the pyrolysis of a CrO3 precursor, has demonstrated a high discharge specific capacity of 419 mAh/g at a current density of 0.05 mA/cm². cip.com.cn The discharge mechanism involves the intercalation of lithium ions followed by a reaction to form LiCrO2 and Li2O. cip.com.cn

As a Precursor for Anode Materials: In another application, chromium(III) oxide (Cr2O3) nanoparticles, when combined with a nitrogen-doped porous carbon framework, have been shown to function as a high-performance anode material for LIBs. acs.org Such a composite delivered a remarkable reversible capacity of 936 mAh g⁻¹ after 200 cycles at a current density of 1 A g⁻¹. acs.org The carbon matrix in these composites enhances electrical conductivity and provides structural integrity, mitigating the volume expansion issues that typically plague transition metal oxide anodes during the charge-discharge cycles. acs.org

Although direct use as an electrolyte additive is not well-documented in mainstream research, the principle of using additives to form a stable solid-electrolyte interphase (SEI) is crucial for battery longevity. qianggroup.comnih.gov Additives can be electrochemically oxidized or reduced on the electrode surfaces to form protective films that prevent electrolyte decomposition and improve cycling performance. echemmat.com

| Material | Electrode Type | Key Performance Metric | Conditions | Reference |

|---|---|---|---|---|

| Cr8O21 | Cathode (Primary Li-battery) | 419 mAh/g specific capacity | 0.05 mA/cm² current density | cip.com.cn |

| Cr2O5 | Cathode (Na-ion battery) | 310 mAh/g specific capacity | Current density of C/16 | fsu.edu |

| Cr2O3@NC Composite | Anode | 936 mAh g⁻¹ reversible capacity | After 200 cycles at 1 A g⁻¹ | acs.org |

The potent oxidizing nature of the dichromate anion (Cr₂O₇²⁻) presents opportunities for its use in electrochemical cells, particularly in redox flow batteries (RFBs), which share operational principles with fuel cells. In these systems, dissolved chemical species (electrolytes) are pumped through an electrochemical cell to generate electricity. sandia.govfrontiersin.org

The catholyte (the electrolyte in the cathode compartment) must be a strong oxidizing agent. Research has identified the dichromate ion as a potential high-power oxidant that could yield current densities up to 100 times greater than dissolved oxygen (O₂), the conventional oxidant in many fuel cells. This superior performance is attributed to dichromate's high solubility and favorable electrochemical properties. In direct methanol (B129727) fuel cells, chromium(VI) compounds have been studied for their role in the oxidation of methanol, a key reaction for energy generation. researchgate.net

| Oxidant | Key Advantage | Relevance |

|---|---|---|

| Oxygen (O₂) | Readily available from air, environmentally benign product (water) | Standard oxidant in many fuel cells |

| Dichromate (Cr₂O₇²⁻) | High solubility and potential for significantly higher current densities | Proposed as a high-power alternative for RFBs and fuel cells |

Utilization in Specialty Materials Development

Lithium dichromate hydrate (B1144303) serves as a valuable raw material in the formulation of specialized glasses, ceramics, pigments, and dyes, where the chromium component imparts specific desired properties.

In the manufacturing of glass and glass-ceramics, additives play a crucial role in determining the final properties of the material, such as color, thermal stability, and mechanical strength. Lithium dichromate can act as a source for chromium oxide, which has two primary functions in this context:

As a Coloring Agent: Chromium is a very powerful colorizing agent in glass melts. wikipedia.org Depending on its concentration and the glass composition, it can produce a range of colors, most notably a rich green used in wine bottles. wikipedia.org At higher concentrations, it can render the glass black. wikipedia.org

As a Nucleating Agent: In the production of glass-ceramics, chromium(III) oxide (Cr₂O₃) acts as an effective nucleating agent. mdpi.comacs.org During the heat treatment process, lithium dichromate decomposes, and the resulting Cr₂O₃ can form initial crystal sites (nuclei), such as magnesia chrome spinel, which then promote the controlled crystallization of the main glass phase. mdpi.com This process is essential for developing materials with high mechanical strength and specific thermal properties. While the lithium component in the compound contributes to lowering the thermal expansion of the final ceramic, a property crucial for applications like cooktops, the dichromate component is key for nucleation and coloration. ias.ac.inresearchgate.netmdpi.com

The hexavalent chromium in the dichromate anion is the basis for several inorganic pigments. Lithium dichromate can be used in a classic precipitation reaction to produce vibrant and historically significant pigments.

The most notable example is the synthesis of Chrome Yellow (lead(II) chromate (B82759), PbCrO₄). naturalpigments.comwikipedia.org This pigment is produced by reacting a soluble dichromate salt, such as lithium dichromate, with a soluble lead salt like lead(II) nitrate. naturalpigments.comijarsct.co.in The insoluble lead chromate precipitates out of the solution, is filtered, dried, and processed into the final pigment. colourlex.com The exact hue of the pigment can be controlled by the conditions of the precipitation. naturalpigments.com

Reaction for Chrome Yellow Synthesis: Li₂Cr₂O₇ (aq) + 2Pb(NO₃)₂ (aq) + H₂O (l) → 2PbCrO₄ (s) + 2LiNO₃ (aq) + 2HNO₃ (aq)

Catalytic Applications and Reaction Engineering

Lithium dichromate, like other dichromate salts, is a powerful oxidizing agent widely employed in organic synthesis. This oxidizing capability is a form of catalysis, where the chromium(VI) species facilitates the conversion of organic molecules.

The primary application is the oxidation of alcohols. libretexts.orgchemguide.co.uk Depending on the substrate and reaction conditions, primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. studymind.co.uk Tertiary alcohols are resistant to this type of oxidation. studymind.co.uk

| Alcohol Type | Reaction Conditions | Product |

|---|---|---|

| Primary Alcohol | Excess alcohol, distill product as it forms | Aldehyde |

| Primary Alcohol | Excess oxidizing agent, reflux | Carboxylic Acid |

| Secondary Alcohol | Reflux | Ketone |

| Tertiary Alcohol | N/A | No Reaction |

While these applications are well-established in laboratory settings, the principles of reaction engineering guide their optimization for efficiency and yield. However, large-scale industrial catalytic processes increasingly favor alternative, less toxic oxidizing agents due to environmental and safety concerns associated with hexavalent chromium compounds.

Integration in Functional Coatings and Surface Modification Technologies

Lithium dichromate hydrate (Li₂Cr₂O₇·2H₂O) is a compound recognized for its utility as a potent oxidizing agent and corrosion inhibitor, primarily through its role in the formation of chromate conversion coatings. cntatech.com These coatings are a mature technology for the passivation of metal surfaces, particularly for aluminum, zinc, and their alloys, providing a barrier against corrosive environments and enhancing the adhesion of subsequent paint or organic topcoats. While extensive research exists for chromate conversion coatings in general, specific, detailed studies focusing exclusively on the performance and integration of the hydrate form of lithium dichromate in a wide array of functional coatings are limited in publicly accessible literature.

The primary application of this compound in this context is in surface modification through the creation of a chromate conversion coating. This process involves the chemical treatment of a metal surface with an aqueous solution containing dichromate ions. The underlying mechanism of protection is a redox reaction where the hexavalent chromium (Cr(VI)) in the dichromate ion acts as a strong oxidizing agent.